molecular formula C16H15ClN2O2 B5759630 2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide

2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide

Cat. No.: B5759630
M. Wt: 302.75 g/mol
InChI Key: BPXCKVZSOBBUOS-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is an organic compound with the molecular formula C15H15ClN2O. It is a benzamide derivative characterized by the presence of a chloro group and a dimethylaminocarbonyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobenzamide attacks the carbonyl carbon of 2-chlorobenzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylaminocarbonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, depending on its target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylphenyl)benzamide
  • 2-chloro-N-(4-nitrophenyl)benzamide
  • 2-chloro-N-(4-aminophenyl)benzamide

Uniqueness

2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is unique due to the presence of the dimethylaminocarbonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity to specific targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[4-(dimethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-19(2)16(21)11-7-9-12(10-8-11)18-15(20)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCKVZSOBBUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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